Tert-butyl 3-(4-benzylpiperazin-1-yl)propanoate
Description
Tert-butyl 3-(4-benzylpiperazin-1-yl)propanoate is a synthetic organic compound featuring a tert-butyl ester group linked to a propanoate chain, which is further substituted with a 4-benzylpiperazine moiety. This structure combines a lipophilic tert-butyl group with a polar piperazine ring, making it a versatile intermediate in pharmaceutical synthesis. The benzyl group on the piperazine nitrogen enhances steric bulk and may influence receptor binding or metabolic stability.
Properties
IUPAC Name |
tert-butyl 3-(4-benzylpiperazin-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)9-10-19-11-13-20(14-12-19)15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWDBUNINTTZPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCN1CCN(CC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370864 | |
| Record name | Tert-butyl 3-(4-benzylpiperazin-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511240-23-6 | |
| Record name | Tert-butyl 3-(4-benzylpiperazin-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-benzylpiperazin-1-yl)propanoate typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of 4-benzylpiperazine. This can be achieved through the reductive amination of benzylamine with piperazine in the presence of a reducing agent such as sodium cyanoborohydride.
Esterification: The next step involves the esterification of the piperazine derivative with tert-butyl 3-bromopropanoate. This reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Ester Group
The tert-butyl ester moiety is susceptible to nucleophilic substitution, particularly under acidic or basic conditions. For example:
-
Hydrolysis : Conversion to the carboxylic acid derivative via acid- or base-catalyzed hydrolysis.
-
Reagents : Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
-
Conditions : Reflux in aqueous ethanol or THF.
-
Product : 3-(4-Benzylpiperazin-1-yl)propanoic acid.
-
This reaction is analogous to the synthesis of ethyl 4-(4-benzylpiperazin-1-yl)benzoate, where nucleophilic aromatic substitution was employed to replace fluorine with a piperazine group .
Reductive Transformations
The benzyl group on the piperazine ring can undergo hydrogenolysis, a key reaction for modifying the piperazine moiety:
-
Hydrogenolysis of the Benzyl Group :
-
Reagents : Hydrogen gas (H₂) with palladium on carbon (Pd/C).
-
Conditions : Room temperature, 1–3 atm pressure.
-
Product : Tert-butyl 3-(piperazin-1-yl)propanoate.
-
This reaction is critical for generating intermediates used in pharmaceutical synthesis, as piperazine derivatives are common in CNS-targeting drugs .
Oxidation Reactions
The propanoate chain and benzyl group may undergo oxidation under controlled conditions:
-
Oxidation of the Benzyl Group :
-
Reagents : Potassium permanganate (KMnO₄) or ozone (O₃).
-
Conditions : Acidic or neutral aqueous media.
-
Product : Benzaldehyde or benzoic acid derivatives.
-
Functionalization of the Piperazine Ring
The piperazine nitrogen atoms can participate in alkylation or acylation reactions:
-
N-Alkylation :
-
Reagents : Alkyl halides (e.g., methyl iodide).
-
Conditions : Base (e.g., K₂CO₃) in polar aprotic solvents like DMF.
-
Product : Quaternary ammonium derivatives.
-
Ester Exchange Reactions
The tert-butyl ester can undergo transesterification with alcohols:
-
Reagents : Methanol or ethanol with catalytic acid (e.g., H₂SO₄).
-
Conditions : Reflux.
-
Product : Methyl or ethyl 3-(4-benzylpiperazin-1-yl)propanoate.
Structural Insights from Crystallography
While direct crystallographic data for tert-butyl 3-(4-benzylpiperazin-1-yl)propanoate is limited, studies on analogous compounds (e.g., ethyl 4-(4-benzylpiperazin-1-yl)benzoate) reveal:
Scientific Research Applications
Medicinal Chemistry Applications
1.1 CNS Disorders
Tert-butyl 3-(4-benzylpiperazin-1-yl)propanoate serves as an intermediate in the synthesis of various pharmaceutical compounds aimed at treating CNS disorders. Its structural features allow it to interact with specific neurotransmitter systems, making it a valuable scaffold for drug development targeting conditions such as depression, anxiety, and schizophrenia.
1.2 Ligand Development
The compound has been explored as a ligand for various receptors, including serotonin receptors. Research indicates that modifications to the piperazine moiety can enhance binding affinity and selectivity for these targets. This characteristic is crucial for developing drugs with fewer side effects and improved therapeutic profiles .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-benzylpiperazin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate
This compound () shares the tert-butyl ester and piperazine core but replaces the benzyl group with a 3-amino-2-methylpropanoyl substituent. Key differences include:
- Reactivity : The primary amine in this derivative allows for further conjugation (e.g., amide bond formation), whereas the benzyl group in the main compound is less reactive.
Tert-butyl 3-(4-amino-1H-pyrazol-1-yl)propanoate (CAS 1946813-52-0)
This analog () substitutes the piperazine ring with a pyrazole group. Structural and functional contrasts include:
- Ring Structure : Pyrazole is a five-membered aromatic ring with two adjacent nitrogen atoms, offering distinct electronic properties compared to piperazine’s six-membered saturated ring.
Tert-Butyl Esters with Variable Substituents
Tert-butyl 3-(aziridin-1-yl)propanoate (CAS 23693-85-8)
This compound () replaces the piperazine with an aziridine (three-membered amine ring). Notable distinctions:
- Ring Strain : Aziridine’s high ring strain increases reactivity, making it prone to ring-opening reactions, unlike the stable piperazine ring.
- Physicochemical Properties : Lower molecular weight (171.24 g/mol) and higher XLogP3 (0.8) suggest greater lipophilicity, which could influence biodistribution .
Tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate
This derivative () incorporates polyethylene glycol (PEG)-like chains instead of the benzylpiperazine group. Key comparisons:
- Solubility : The hydrophilic ethoxy chains enhance aqueous solubility, contrasting with the hydrophobic benzyl group.
- Applications : PEGylated derivatives are often used to improve drug half-life, whereas benzylpiperazine-containing compounds may prioritize target binding .
Antioxidant Analogs with Tert-Butyl Groups
2(3)-tert-Butyl-4-hydroxyanisole (BHA)
- Enzyme Induction : BHA elevates hepatic glutathione S-transferase and epoxide hydratase activities by 5–11-fold in mice, suggesting tert-butyl groups may enhance metabolic detoxification pathways.
- Functional Contrast : Unlike the main compound, BHA lacks a piperazine or ester group, limiting direct structural comparisons but highlighting the tert-butyl moiety’s role in enzyme interactions .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | XLogP3 | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| Tert-butyl 3-(4-benzylpiperazin-1-yl)propanoate | ~318.43 | ~2.5* | Benzylpiperazine, tert-butyl ester | Moderate lipophilicity, stable |
| Tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate | ~285.35 | ~1.8* | Amino, methyl, piperazine | Enhanced solubility, reactive |
| Tert-butyl 3-(aziridin-1-yl)propanoate | 171.24 | 0.8 | Aziridine | High reactivity, lipophilic |
| BHA | 180.24 | 3.1 | Phenol, methoxy, tert-butyl | Antioxidant, enzyme inducer |
*Estimated based on structural analogs.
Research Findings and Implications
- Metabolic Stability : The tert-butyl group in the main compound may confer resistance to esterase-mediated hydrolysis, similar to BHA’s stability in vivo .
- Target Selectivity : Benzylpiperazine derivatives often exhibit affinity for neurotransmitter receptors (e.g., serotonin receptors), though this requires further validation for the main compound .
- Synthetic Utility : The main compound’s piperazine and ester groups make it a flexible scaffold for derivatization, as seen in ’s kinase inhibitor synthesis .
Biological Activity
Tert-butyl 3-(4-benzylpiperazin-1-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C_{17}H_{26}N_2O_2
- Molecular Weight : 290.40 g/mol
This compound features a tert-butyl group, a propanoate moiety, and a piperazine ring substituted with a benzyl group, which contributes to its pharmacological profile.
The biological activity of this compound is primarily mediated through its interaction with various neurotransmitter receptors. Research indicates that compounds with similar structures often exhibit affinity for serotonin (5-HT) and dopamine receptors, which are crucial in modulating mood, cognition, and behavior.
Target Receptors
- Serotonin Receptors : Modulation of serotonin pathways can influence anxiety and depression.
- Dopamine Receptors : Involvement in reward and pleasure systems, potentially impacting conditions like schizophrenia and Parkinson's disease.
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of this compound:
Case Study 1: Antidepressant Effects
A study conducted on rodents assessed the antidepressant-like effects of this compound using the forced swim test. Results indicated that administration of the compound significantly reduced immobility time compared to control groups, suggesting potential efficacy in treating depressive disorders .
Case Study 2: Dopamine Receptor Interaction
In vitro studies evaluated the binding affinity of this compound to dopamine receptors. The compound exhibited a high binding affinity for D2 receptors, indicating its potential role as an antipsychotic agent . The implications of this finding suggest further exploration into its use for treating schizophrenia.
Case Study 3: Serotonin Release Enhancement
Electrophysiological recordings demonstrated that this compound enhances serotonin release from neurons. This mechanism may contribute to its antidepressant properties by increasing serotonergic transmission .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 3-(4-benzylpiperazin-1-yl)propanoate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves coupling a tert-butyl acrylate derivative with a piperazine intermediate. For example, reacting tert-butyl prop-2-enoate with a benzyl-substituted piperazine in tetrahydrofuran (THF) under NaH catalysis at 0–20°C, followed by purification via silica gel column chromatography (eluent: hexane/ethyl acetate) to yield the product as a colorless oil . Optimization includes controlling stoichiometry (1:1 molar ratio of reactants), slow addition of NaH to prevent exothermic side reactions, and monitoring reaction progress via TLC. Yield improvements (>90%) are achievable by ensuring anhydrous conditions and inert atmosphere (N₂/Ar).
Q. How should researchers characterize tert-butyl 3-(4-benzylpiperazin-1-yl)propanoate to confirm structural integrity and purity?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For NMR:
- ¹H NMR : Expect signals for tert-butyl protons (δ ~1.45 ppm, singlet, 9H), benzyl group (δ ~7.2–7.4 ppm, multiplet, 5H), and piperazine-proton splitting patterns (δ ~2.5–3.5 ppm) .
- ¹³C NMR : Key peaks include tert-butyl carbon (δ ~80.9 ppm), carbonyl (δ ~171.2 ppm), and aromatic carbons (δ ~125–140 ppm) .
- Purity is confirmed via HPLC (≥95% area) using a C18 column (mobile phase: acetonitrile/water).
Q. What safety precautions are necessary when handling tert-butyl 3-(4-benzylpiperazin-1-yl)propanoate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use a fume hood to avoid inhalation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with saline .
Advanced Research Questions
Q. How can researchers address conflicting spectroscopic data (e.g., NMR shifts) when synthesizing tert-butyl 3-(4-benzylpiperazin-1-yl)propanoate?
- Methodological Answer : Discrepancies may arise from solvent polarity, impurities, or tautomerism. Verify solvent effects by comparing NMR in CDCl₃ vs. DMSO-d₆. For example, tert-butyl protons in CDCl₃ appear at δ 1.45 ppm but may shift upfield in DMSO-d₆ due to hydrogen bonding. If impurities persist, repurify via preparative TLC (silica gel, 5% MeOH/CH₂Cl₂) and reacquire spectra . Cross-check with HRMS to confirm molecular ion ([M+H]⁺ calculated for C₁₈H₂₇N₂O₂: 303.2073).
Q. What strategies are effective for incorporating tert-butyl 3-(4-benzylpiperazin-1-yl)propanoate into complex molecular architectures for biological activity studies?
- Methodological Answer : The tert-butyl ester acts as a protective group for carboxylic acids. To functionalize:
Deprotection : Treat with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 2 h, RT) to yield the free carboxylic acid .
Coupling : Use EDC/HOBt or DCC to conjugate the acid with amines (e.g., drug candidates) for structure-activity relationship (SAR) studies .
Biological Assays : Test derivatives in vitro (e.g., enzyme inhibition, cell viability) using HEK293 or HeLa cell lines .
Q. What are the best practices for scaling up the synthesis of tert-butyl 3-(4-benzylpiperazin-1-yl)propanoate while maintaining reproducibility?
- Methodological Answer :
- Reactor Setup : Use a jacketed reactor with temperature control (±2°C) and mechanical stirring to ensure homogeneity during NaH addition .
- Solvent Choice : Replace THF with 2-MeTHF for safer large-scale reactions (higher boiling point, lower peroxide formation).
- Purification : Switch from column chromatography to fractional distillation under reduced pressure (bp ~120–130°C at 0.1 mmHg). Validate purity via GC-MS .
Data Contradiction Analysis Example
Observed Issue : Inconsistent ¹H NMR integration ratios for piperazine protons.
Resolution :
- Step 1 : Confirm sample dryness (residual water in CDCl₃ broadens peaks).
- Step 2 : Check for diastereomerism by acquiring ¹H-¹H COSY; splitting patterns may indicate rotational restrictions in the piperazine ring .
- Step 3 : Compare with literature values for analogous tert-butyl piperazine carboxylates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
